molecular formula C19H14F2N2O3S B2715187 (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 326916-80-7

(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2715187
CAS No.: 326916-80-7
M. Wt: 388.39
InChI Key: DQPOLTGJIHKZFT-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a difluoromethylsulfanyl phenyl ring, and a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Difluoromethylsulfanyl Group: This step often involves the reaction of a phenyl ring with difluoromethylthiolating agents, such as difluoromethylthiol chloride, in the presence of a base.

    Formation of the Prop-2-enamide Backbone: The cyano group is introduced via a nucleophilic substitution reaction, followed by the formation of the prop-2-enamide through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the difluoromethylsulfanyl moiety are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
  • (Z)-2-Cyano-N-[4-(methylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability.

Properties

IUPAC Name

(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3S/c20-19(21)27-15-4-2-14(3-5-15)23-18(24)13(11-22)9-12-1-6-16-17(10-12)26-8-7-25-16/h1-6,9-10,19H,7-8H2,(H,23,24)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPOLTGJIHKZFT-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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